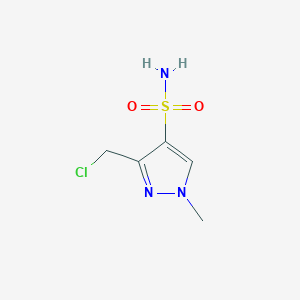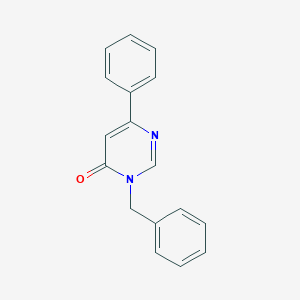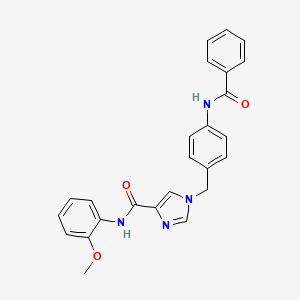
3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a chloromethyl group (-CH2Cl) at the 3rd position and a sulfonamide group (-SO2NH2) at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s challenging to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the chloromethyl group is susceptible to nucleophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typically determined experimentally .Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Impurities of Proton Pump Inhibitors
Research has explored novel synthesis methods for proton pump inhibitors (PPIs), such as omeprazole, emphasizing the formation of various pharmaceutical impurities during the synthesis process. One study highlights a novel synthesis pathway that involves the use of 5-methoxy thiobenzimidazole, leading to the formation of an ester, which is then coupled with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine. This process yields pharmaceutical impurities that can serve as standard references for further studies in the development of anti-ulcer drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Sulfonamide Inhibitors: From Antibiotics to Therapeutic Agents
Sulfonamide compounds, including 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide, have been recognized for their bacteriostatic properties and are significant in the treatment of bacterial infections. Beyond their use as antibiotics, sulfonamides have found applications in various therapeutic areas, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent reviews have focused on the diverse roles of sulfonamide inhibitors, highlighting their effectiveness against conditions like cancer, glaucoma, inflammation, and Alzheimer’s disease (Gulcin & Taslimi, 2018).
Environmental Impact and Analysis of Sulfonamides
The presence of sulfonamides in the environment and their impact on human health have been subjects of study, with concerns raised about the microbial resistance induced by agricultural use of these antibiotics. Investigations into their environmental persistence suggest that even small amounts can lead to significant ecological and health risks. Analytical methods for detecting and assessing the impact of sulfonamides, such as capillary electrophoresis, have been reviewed to better understand their behavior and effects in natural systems (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Pharmaceutical Significance of Sulfonamides
Sulfur-containing motifs, particularly sulfonamides, play a critical role in medicinal chemistry due to their diverse pharmacological properties. Over 150 FDA-approved sulfur-based drugs are in the market, treating a wide range of diseases. Research into sulfonamide derivatives continues to be a hot topic, aiming to develop new compounds that are less toxic, cost-effective, and highly active (Zhao, Rakesh, Ravidar, Fang, & Qin, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O2S/c1-9-3-5(12(7,10)11)4(2-6)8-9/h3H,2H2,1H3,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEKIRNEMJKEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887231.png)
![Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2887233.png)

![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde](/img/structure/B2887240.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2887243.png)


![N-[2-(5-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2887248.png)
![1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2887250.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)
![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)
